molecular formula C10H8BrN3O2S B3724171 (2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B3724171
M. Wt: 314.16 g/mol
InChI Key: UZIOJWBFMYZOQM-UUILKARUSA-N
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Description

(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a hydrazone linkage, which is a functional group containing a nitrogen-nitrogen double bond.

Properties

IUPAC Name

(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2S/c11-8-2-1-7(15)3-6(8)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIOJWBFMYZOQM-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C=CC(=C2)O)Br)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=C(C=CC(=C2)O)Br)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the production of dyes and pigments due to its ability to form colored compounds

Mechanism of Action

The mechanism by which (2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to (2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one include other thiazolidinone derivatives and hydrazone-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and substituents. For example:

    Thiazolidin-2,4-dione: Lacks the hydrazone linkage but has a similar thiazolidinone core.

    (E)-2-(2-bromo-5-hydroxybenzylidene)hydrazinecarbothioamide: Contains a hydrazone linkage but lacks the thiazolidinone ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
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(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

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